tert-Butyl 7-hydroxy-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-hydroxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-7-9-5-4-6-10(15)11(9)14/h4-8,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJXBZZOZPYABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646565 | |
| Record name | tert-Butyl 7-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-78-6 | |
| Record name | 1,1-Dimethylethyl 7-hydroxy-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 7-hydroxy-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of 7-Hydroxyindole
The most common method involves the reaction of 7-hydroxyindole with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions to install the Boc protecting group on the indole nitrogen.
- Reagents: 7-hydroxyindole, di-tert-butyl dicarbonate, base (e.g., triethylamine or sodium bicarbonate)
- Solvent: Dichloromethane or other aprotic solvents
- Conditions: Room temperature to mild heating (20–40 °C)
- Reaction time: Several hours (typically 2–16 hours)
- Yield: High yields reported (>80%)
This method is supported by literature procedures where Boc protection is carried out efficiently without affecting the hydroxyl group at the 7-position.
Hydroxylation of Indole Precursors
Hydroxylation at the 7-position can be achieved via selective electrophilic substitution or directed metalation followed by oxidation.
- Electrophilic aromatic substitution: Using hydroxylating agents under controlled conditions to introduce the hydroxy group selectively at the 7-position.
- Directed ortho-metalation: Lithiation at the 7-position followed by quenching with oxygen or electrophilic oxygen sources.
Though specific hydroxylation protocols for 7-hydroxyindole are less frequently detailed, the use of protected intermediates ensures regioselectivity and functional group compatibility.
Alternative Synthetic Routes
Some advanced synthetic routes involve:
- Coupling reactions: Boc-protected indole derivatives can be synthesized by coupling 7-hydroxyindole or its derivatives with Boc anhydride or related reagents.
- Reductive amination and cyclization: As part of complex synthetic sequences, Boc protection is introduced after forming the indole core, as demonstrated in modular syntheses of related indole derivatives.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection | 7-hydroxyindole, Boc anhydride, base, DCM | 20–40 | 2–16 | 80–95 | Mild conditions, selective N-protection |
| Directed ortho-metalation | n-BuLi, oxygen or electrophilic oxygen source | -78 to 0 | 1–3 | Variable | Requires low temp, careful handling |
| Electrophilic hydroxylation | Hydroxylating agent (e.g., peracids) | Room temp | Several | Moderate | Regioselectivity critical |
Notes on Reaction Optimization and Challenges
- Boc deprotection sensitivity: The Boc group is acid-labile; care must be taken to avoid acidic conditions during subsequent steps to prevent premature deprotection.
- Side reactions: Elevated temperatures during Boc protection or imine formation can lead to decomposition or unwanted side reactions, necessitating controlled temperature and reaction monitoring.
- Purification: Flash chromatography using mild eluents (e.g., 1% triethylamine in ethyl acetate/hexane) is effective in isolating pure this compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-hydroxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of tert-butyl 7-oxo-1H-indole-1-carboxylate.
Reduction: The compound can be reduced to form tert-butyl 7-hydroxy-1H-indoline-1-carboxylate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: tert-Butyl 7-oxo-1H-indole-1-carboxylate.
Reduction: tert-Butyl 7-hydroxy-1H-indoline-1-carboxylate.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 7-hydroxy-1H-indole-1-carboxylate serves as a lead compound for the development of new pharmaceuticals. Its indole structure is associated with various biological activities, including:
- Antimicrobial : Indole derivatives often show activity against bacteria and fungi.
- Anti-inflammatory : Compounds containing indole moieties have been studied for their anti-inflammatory properties.
- Anticancer : The potential of indole derivatives in cancer therapy is significant due to their ability to interact with biological targets involved in cell proliferation and apoptosis.
Synthetic Intermediates
This compound can act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it versatile for creating derivatives with enhanced biological activities. For example:
- Functionalization : The hydroxyl and carboxyl groups can be modified to introduce new functionalities that may enhance pharmacological profiles.
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study investigated the compound's mechanism of action, revealing that it induces apoptosis through the activation of specific signaling pathways. The findings suggest that further development could lead to novel anticancer agents.
Case Study 2: Antimicrobial Properties
In a comparative study, this compound was tested against several bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. This highlights its potential as a template for developing new antibiotics.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group at the 7-position and the tert-butyl ester group at the 1-position play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 7-oxo-1H-indole-1-carboxylate: An oxidized derivative with a carbonyl group at the 7-position.
tert-Butyl 7-hydroxy-1H-indoline-1-carboxylate: A reduced derivative with a saturated indoline ring.
tert-Butyl 7-chloro-1H-indole-1-carboxylate: A substituted derivative with a chlorine atom at the 7-position.
Uniqueness
tert-Butyl 7-hydroxy-1H-indole-1-carboxylate is unique due to the presence of both a hydroxyl group and a tert-butyl ester group, which confer distinct chemical and biological properties
Biological Activity
tert-Butyl 7-hydroxy-1H-indole-1-carboxylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 233.26 g/mol. The compound features a hydroxyl group at the 7-position and a tert-butyl ester group at the 1-position of the indole ring, which are crucial for its biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group enhances binding affinity, while the tert-butyl group contributes to its stability and reactivity. This compound is known to modulate biochemical pathways involving indole derivatives, making it a valuable model for studying interactions with biological targets.
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have shown that certain indole derivatives can effectively target specific cancer pathways, suggesting a potential role for this compound in cancer therapy.
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory activities. This compound may exert these effects through inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.
Antimicrobial Activity
The compound has been explored for its antimicrobial properties as well. Indoles have demonstrated effectiveness against various bacterial strains, suggesting that this compound could serve as a lead compound in the development of new antimicrobial agents.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
Q & A
Q. What are the recommended methods for synthesizing tert-butyl 7-hydroxy-1H-indole-1-carboxylate, and how can purity be ensured?
The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl groups are introduced via Boc protection of the indole nitrogen, followed by selective hydroxylation at the 7-position. Purification often employs column chromatography with gradients of ethyl acetate/hexane, and purity is confirmed using HPLC (>95% purity) or LC-MS to detect byproducts . Recrystallization from ethanol/water mixtures may improve crystallinity .
Q. What safety precautions are critical when handling this compound in the lab?
Despite limited toxicity data, handle the compound in a fume hood with PPE (gloves, lab coat, goggles). Store in tightly sealed containers at 2–8°C, away from heat and ignition sources. Ground metal containers during transfers to prevent static discharge. In case of spills, use absorbent materials and wash affected skin with soap/water immediately .
Advanced Research Questions
Q. How can SHELXL be applied to refine the crystal structure of this compound?
SHELXL is used for high-resolution refinement of X-ray diffraction data. Key steps include:
- Assigning anisotropic displacement parameters to non-H atoms.
- Modeling hydrogen bonds using restraints (e.g., DFIX, DANG commands).
- Validating geometry with R-factor convergence (<5%) and low RMSD for bond lengths/angles (e.g., <0.02 Å and 2°). ORTEP-3 can visualize thermal ellipsoids to confirm steric effects near the tert-butyl group .
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
Graph set analysis (e.g., Etter’s rules) identifies recurring motifs:
Q. What statistical approaches optimize reaction yields for synthesizing this compound?
Design of Experiments (DoE) with response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading). For example, a central composite design (CCD) can maximize yield by optimizing Mo(CO)₆ catalyst concentration (0.5–2 mol%) and TBHP stoichiometry (1.5–3.0 equiv) in 1,2-dichloroethane .
Q. How can researchers identify and mitigate byproducts during synthesis?
Common byproducts include:
- Over-oxidation products : Detectable via LC-MS (e.g., m/z +16 for hydroxylation at unintended positions).
- Boc-deprotected intermediates : Use TLC (Rf ~0.3 in 3:7 EtOAc/hexane) to monitor deprotection. Adjust reaction time (<24 hrs) and acid scavengers (e.g., 2,6-lutidine) to suppress side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
